Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate
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Overview
Description
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate typically involves the reaction of 4-anilino-6-chloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, or antibacterial activities.
Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(4-anilino-6-methylpyrimidin-2-yl)oxy]acetate
- Ethyl [(4-anilino-6-fluoropyrimidin-2-yl)oxy]acetate
- Ethyl [(4-anilino-6-bromopyrimidin-2-yl)oxy]acetate
Uniqueness
Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
86627-35-2 |
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Molecular Formula |
C14H14ClN3O3 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
ethyl 2-(4-anilino-6-chloropyrimidin-2-yl)oxyacetate |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-20-13(19)9-21-14-17-11(15)8-12(18-14)16-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,18) |
InChI Key |
XVBXVJOLDGTOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
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